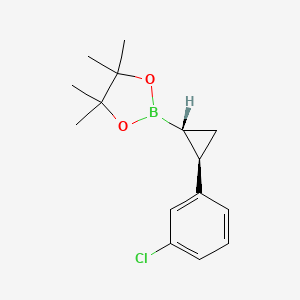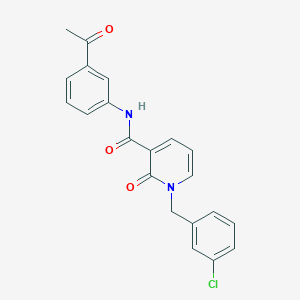![molecular formula C21H21ClN6 B2520597 N4-(3-Chlor-4-methylphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamin CAS No. 878064-54-1](/img/structure/B2520597.png)
N4-(3-Chlor-4-methylphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine" belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been extensively studied due to their pharmacological potential, particularly as inhibitors of various kinases, which are enzymes that play critical roles in cellular signaling pathways. The interest in these compounds is driven by their relevance in the treatment of diseases such as cancer and central nervous system disorders .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step chemical reactions. For instance, a two-step synthesis from commercially available starting materials has been reported for a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . The process includes the formation of an intermediate dihydro-pyrazolopyrimidinone, which is further functionalized to obtain the desired product. The synthesis of these compounds often employs techniques such as palladium-catalyzed C-C coupling reactions, which are crucial for the introduction of various substituents that confer the desired biological activity .
Molecular Structure Analysis
The molecular structures of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines have been characterized by various analytical techniques, including high-resolution mass spectrometry, NMR, and IR spectroscopy. These compounds exhibit different crystalline forms, with some forming stoichiometric hydrates and others crystallizing in solvent-free forms. The molecular conformations are influenced by intramolecular C-H...pi(arene) hydrogen bonds and intermolecular hydrogen bonds, which can lead to the formation of two- or three-dimensional hydrogen-bonded networks .
Chemical Reactions Analysis
The pyrazolo[3,4-d]pyrimidine core is a versatile scaffold that can undergo various chemical reactions to introduce different functional groups. This adaptability allows for the optimization of the pharmacokinetic and pharmacodynamic properties of the compounds. For example, the chloromethyl group in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a convenient intermediate for the synthesis of disubstituted derivatives, which can be further explored for their pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are closely related to their molecular structure. The presence of substituents such as chloro, methyl, and benzyl groups can significantly influence the lipophilicity, solubility, and overall stability of the compounds. These properties are critical for the absorption, distribution, metabolism, and excretion (ADME) of the compounds, ultimately affecting their efficacy as drugs. The crystalline form can also impact the compound's solubility and bioavailability .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Synthese von STK891009 beinhaltet die Reaktion von zwei Vorläufern: 3-Chlor-2-methylphenylthioharnstoff und 4-Fluorphenacylbromid unter Hantzsch-Thiazolsynthesebedingungen . Forscher haben sein antibakterielles Potenzial gegen Staphylococcus aureus und Chromobacterium violaceum untersucht. Das Verständnis seiner Wirkungsweise und Wirksamkeit gegen bakterielle Krankheitserreger ist entscheidend für die Entwicklung neuer antimikrobieller Mittel.
Hemmung der Chitinsynthese
Das 2,6-Difluorbenzoylurea-Gerüst, von dem STK891009 ein Derivat ist, spielt eine bedeutende Rolle bei der Gestaltung von Inhibitoren der Chitinsynthese . Chitin ist ein wichtiger Bestandteil des Außenskeletts von Insekten und Krebstieren. Durch die Hemmung der Chitinsynthese könnten Verbindungen wie STK891009 möglicherweise als Schädlingsbekämpfungsmittel dienen oder sogar Anwendungen in anderen Bereichen finden, wie z. B. der Korrosionsinhibition bei der Ölfeldproduktion.
Arzneimittelentwicklung
Thiazolderivate haben mehrere Medikamente hervorgebracht, darunter antiretrovirale Mittel, Antineoplastika und Antihypertensiva . Forscher erforschen weiterhin neuartige Thiazol-basierte Verbindungen für die Arzneimittelentwicklung. Die einzigartige Struktur von STK891009 könnte Möglichkeiten für die Gestaltung gezielter Therapien bieten.
Modulation der biologischen Aktivität
Das Vorhandensein von Chlor in niedermolekularen Verbindungen beeinflusst ihre biologische Aktivität signifikant, indem es die Elektrophilie von Kohlenstoffatomen verändert . Das Chlorsubstitutionsmuster von STK891009 könnte seine Wechselwirkungen mit biologischen Zielmolekülen beeinflussen, was es zu einem interessanten Kandidaten für weitere Untersuchungen macht.
Kombinationstherapien
In Anbetracht der vielfältigen Anwendungen von Thiazolderivaten könnten Forscher STK891009 in Kombinationstherapien untersuchen. Die Kombination mit bestehenden Medikamenten könnte die Behandlungseffizienz steigern oder Nebenwirkungen reduzieren.
Zusammenfassend lässt sich sagen, dass STK891009 in verschiedenen wissenschaftlichen Bereichen vielversprechend ist. Seine antibakterielle Aktivität, sein Potenzial als Hemmstoff der Chitinsynthese und seine strukturellen Merkmale machen es zu einer faszinierenden Verbindung für weitere Forschung. Wie immer sind strenge Studien unerlässlich, um sein volles Potenzial freizusetzen und seine Anwendungen zu validieren.
Uwabagira, N., Sarojini, B. K., & Poojary, B. (2018). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Molbank, 2018(1), M975. DOI: 10.3390/M975 Crystal structure of N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine]-N′-methylurea. New Crystal Structures, 237(1), 1-4. DOI: 10.1515/ncrs-2022-0569
Eigenschaften
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6/c1-13-4-7-15(8-5-13)11-23-21-26-19(17-12-24-28(3)20(17)27-21)25-16-9-6-14(2)18(22)10-16/h4-10,12H,11H2,1-3H3,(H2,23,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCFIECQKJQUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2520514.png)


![4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B2520521.png)






![3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid](/img/structure/B2520533.png)
![2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2520535.png)
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2520536.png)
![(E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2520537.png)